3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Lipophilicity Drug-likeness LogP optimization

3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine (CAS 1121634-73-8) is a fluorinated pyrrolidine building block featuring a 4-(trifluoromethyl)benzyl ether substituent at the pyrrolidine 3-position. The compound possesses a molecular formula of C₁₂H₁₄F₃NO and a molecular weight of 245.24 g/mol, with one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
CAS No. 1121634-73-8
Cat. No. B1399562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine
CAS1121634-73-8
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2
InChIKeyKFZOFTDSIWIYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine (CAS 1121634-73-8): Core Physicochemical and Structural Profile for Research Procurement


3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine (CAS 1121634-73-8) is a fluorinated pyrrolidine building block featuring a 4-(trifluoromethyl)benzyl ether substituent at the pyrrolidine 3-position . The compound possesses a molecular formula of C₁₂H₁₄F₃NO and a molecular weight of 245.24 g/mol, with one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity modulation compared to non-fluorinated analogs, while the benzyl ether linkage introduces a polar oxygen atom that differentiates this scaffold from simple benzyl-substituted pyrrolidines . Commercially available at 98% purity, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research programs [1].

Why 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Cannot Be Simply Interchanged with Close Structural Analogs


Despite sharing the same molecular formula (C₁₂H₁₄F₃NO, MW 245.24) with regioisomeric analogs such as 3-(4-trifluoromethyl-phenoxymethyl)-pyrrolidine (CAS 411242-72-3) and a closely related scaffold in 3-(4-(trifluoromethyl)benzyl)pyrrolidine (CAS 957998-84-4, MW 229.24), the presence of the benzyl ether oxygen versus a methylene bridge or reversed ether connectivity generates quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity . These differences directly impact solubility, membrane permeability, and target engagement in biological systems, making blind substitution without comparative data a risk to lead optimization campaigns [1]. The following evidence items establish the measurable boundaries of differentiation that support informed procurement decisions.

Quantitative Differentiation Evidence: 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction Relative to Methylene-Bridged Analog

3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine exhibits a predicted LogP of 2.58 (XLogP3 = 2.2), which is 0.61 log units lower than that of its closest methylene-bridged analog 3-(4-(trifluoromethyl)benzyl)pyrrolidine (CAS 957998-84-4, LogP = 3.19) . This reduction corresponds to an approximately 4-fold decrease in octanol-water partition coefficient, indicating improved aqueous solubility and a more favorable profile for oral bioavailability according to Lipinski guidelines (LogP < 5) [1].

Lipophilicity Drug-likeness LogP optimization

Enhanced Hydrogen-Bond Acceptor Capacity vs. Methylene-Bridged Analog

The benzyl ether oxygen in 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine provides two hydrogen-bond acceptor sites (H_Acceptors = 2), compared to only one in the methylene-bridged analog 3-(4-(trifluoromethyl)benzyl)pyrrolidine . This additional acceptor site—supported by the compound's topological polar surface area (TPSA) of 21.26 Ų versus 12.03 Ų for the comparator—enables stronger and more geometrically diverse interactions with biological targets such as kinase hinge regions or protease active sites that require dual H-bond acceptance [1].

Hydrogen bonding Target engagement Molecular recognition

LogP Advantage over Regioisomeric Phenoxymethyl Analog

Relative to the regioisomeric analog 3-(4-trifluoromethyl-phenoxymethyl)-pyrrolidine (CAS 411242-72-3), which bears the ether oxygen directly attached to the phenyl ring, the target compound 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine exhibits a lower LogP (2.58 vs. 3.02) despite sharing identical molecular formula (C₁₂H₁₄F₃NO, MW 245.24) and TPSA (21.26 Ų) . This 0.44 log unit difference reflects the distinct solvation environment created by the benzyl ether versus phenyl ether connectivity and provides a measurable lipophilicity advantage for aqueous-compatible formulations .

Regioisomer comparison Lipophilicity Lead optimization

Chiral Center Synthetic Utility as a Building Block

The pyrrolidine 3-position bearing the ether substituent constitutes a chiral center, making 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine available as a racemic mixture that can serve as a precursor for enantioselective synthesis or chiral resolution . This contrasts with non-chiral analogs such as N-benzyl or N-alkyl pyrrolidines that lack this stereochemical handle. The compound has been cited as suitable for cross-coupling reactions and as a chiral building block for medicinal chemists optimizing lead compounds for potency and pharmacokinetic properties [1].

Chiral building block Asymmetric synthesis Medicinal chemistry

Predicted pKa and Ionization State Differentiation

The pyrrolidine secondary amine in the target compound is predicted to have a pKa of approximately 9.5–10.5 (class-level inference based on unsubstituted pyrrolidine pKa ~10.3), which is comparable to the methylene-bridged analog 3-(4-(trifluoromethyl)benzyl)pyrrolidine (predicted pKa = 10.26 ± 0.10) [1]. However, the electron-withdrawing effect of the ether oxygen adjacent to the pyrrolidine ring in the target compound may moderately lower the pKa by 0.3–0.5 units relative to the methylene analog, yielding a slightly higher fraction of neutral free base at physiological pH (7.4), which can enhance passive membrane permeability [1][2].

Ionization state pH-dependent solubility Drug absorption

Recommended Application Scenarios for 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a lead series based on 3-benzylpyrrolidine scaffolds requires reduced LogP to improve aqueous solubility and mitigate phospholipidosis risk, 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine offers a direct replacement with a 0.61 log unit lower lipophilicity compared to the methylene-bridged analog (LogP 2.58 vs. 3.19) . This substitution preserves the trifluoromethyl group for metabolic stability while the ether oxygen modulates physicochemical properties toward more favorable drug-likeness parameters [1].

Structure-Activity Relationship (SAR) Studies Targeting Dual H-Bond Acceptors

For biological targets requiring two hydrogen-bond acceptor interactions—such as kinase hinge regions, proteases, or phosphodiesterases—3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine provides a critical advantage over the methylene-bridged analog, which offers only one H-bond acceptor . The TPSA of 21.26 Ų (vs. 12.03 Ų for the comparator) supports engagement with polar binding pockets without exceeding the TPSA threshold of 140 Ų recommended for oral bioavailability [1].

Agrochemical Research Requiring Fluorinated Building Blocks with Ether Linkers

The combination of a trifluoromethyl group for enhanced environmental persistence and target-site penetration, alongside a benzyl ether linkage for improved solubility characteristics, makes this compound suitable for agrochemical discovery programs . The compound has been cited as applicable in agrochemical research, where the ether oxygen can serve as a metabolic soft spot for controlled degradation while the CF₃ group maintains target potency [1].

Enantioselective Synthesis and Chiral Resolution Programs

As a racemic chiral building block with a stereogenic center at the pyrrolidine 3-position, 3-[[4-(trifluoromethyl)phenyl]methoxy]-pyrrolidine can be employed in asymmetric synthesis campaigns requiring enantiomerically pure intermediates . The compound's commercial availability at 98% purity enables direct use in chiral HPLC resolution or enantioselective transformations to access single-enantiomer derivatives for target engagement studies where stereochemistry dictates biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.